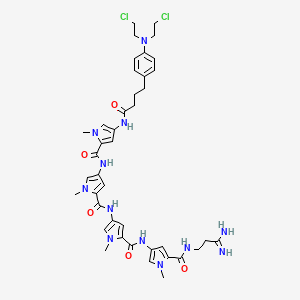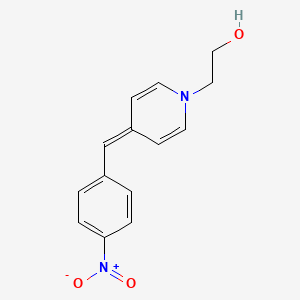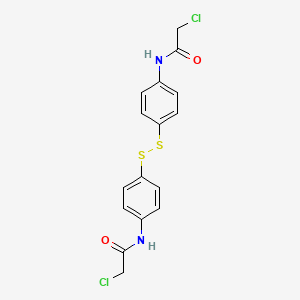
N,N'-(Dithiobis(4,1-phenylene))bis(2-chloroacetamide)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N’-(Dithiobis(4,1-phenylene))bis(2-chloroacetamide): is a chemical compound with the molecular formula C16H14Cl2N2O2S2 It is known for its unique structure, which includes two chloroacetamide groups connected by a dithiobis(phenylene) linkage
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-(Dithiobis(4,1-phenylene))bis(2-chloroacetamide) typically involves the reaction of 4,4’-dithiodianiline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.
化学反应分析
Types of Reactions:
Substitution Reactions: N,N’-(Dithiobis(4,1-phenylene))bis(2-chloroacetamide) can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The dithiobis(phenylene) linkage can be oxidized to form sulfoxides or sulfones, and reduced back to the thiol form under appropriate conditions.
Hydrolysis: The chloroacetamide groups can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acids and amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, primary amines, or thiols in solvents such as ethanol or dimethylformamide (DMF).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products:
Substitution Products: Depending on the nucleophile, products can include azides, amides, or thioethers.
Oxidation Products: Sulfoxides or sulfones.
Hydrolysis Products: Carboxylic acids and amines.
科学研究应用
Chemistry: N,N’-(Dithiobis(4,1-phenylene))bis(2-chloroacetamide) is used as a building block in organic synthesis, particularly in the preparation of polymers and advanced materials. Its reactivity makes it suitable for creating complex molecular architectures.
Biology and Medicine: In biological research, this compound is studied for its potential as a cross-linking agent in protein chemistry. It can be used to modify proteins or peptides, aiding in the study of protein-protein interactions and the development of bioconjugates.
Industry: In the industrial sector, N,N’-(Dithiobis(4,1-phenylene))bis(2-chloroacetamide) is used in the production of specialty chemicals and materials. Its ability to form stable linkages makes it valuable in the manufacture of adhesives, coatings, and resins.
作用机制
The mechanism of action of N,N’-(Dithiobis(4,1-phenylene))bis(2-chloroacetamide) involves its ability to form covalent bonds with nucleophilic sites on target molecules. The chloroacetamide groups react with nucleophiles such as thiols, amines, or hydroxyl groups, leading to the formation of stable covalent linkages. This reactivity is exploited in various applications, from cross-linking proteins to synthesizing complex organic molecules.
相似化合物的比较
Thiobis(4,1-phenylene) Bis(2,4-dichlorobenzoate): Similar in structure but with dichlorobenzoate groups instead of chloroacetamide.
N,N’-(2,4,6-Trimethyl-1,3-phenylene)bis(2-chloroacetamide): Similar in having chloroacetamide groups but with a different phenylene linkage.
Uniqueness: N,N’-(Dithiobis(4,1-phenylene))bis(2-chloroacetamide) is unique due to its dithiobis(phenylene) linkage, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring stable sulfur-containing linkages and versatile reactivity with nucleophiles.
属性
CAS 编号 |
6339-52-2 |
|---|---|
分子式 |
C16H14Cl2N2O2S2 |
分子量 |
401.3 g/mol |
IUPAC 名称 |
2-chloro-N-[4-[[4-[(2-chloroacetyl)amino]phenyl]disulfanyl]phenyl]acetamide |
InChI |
InChI=1S/C16H14Cl2N2O2S2/c17-9-15(21)19-11-1-5-13(6-2-11)23-24-14-7-3-12(4-8-14)20-16(22)10-18/h1-8H,9-10H2,(H,19,21)(H,20,22) |
InChI 键 |
KSQWUMVUPBMLKB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1NC(=O)CCl)SSC2=CC=C(C=C2)NC(=O)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


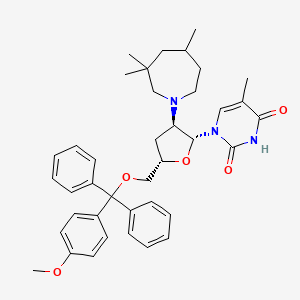
![N'-(2-aminoethyl)ethane-1,2-diamine;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B12810231.png)
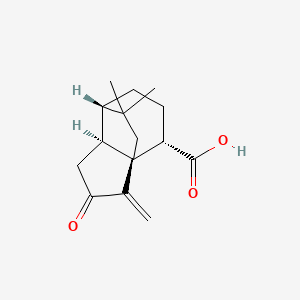
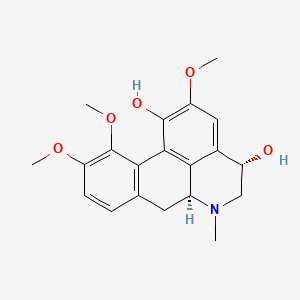



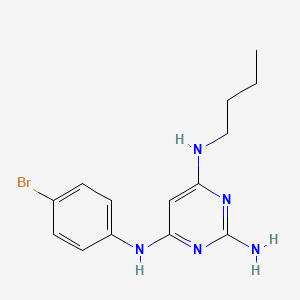
![[6-[2,16-dihydroxy-9-(hydroxymethyl)-4,4,13,14-tetramethyl-3,11-dioxo-2,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-hydroxy-2-methyl-5-oxohept-3-en-2-yl] acetate](/img/structure/B12810280.png)
